molecular formula C17H27N3O B2623466 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine CAS No. 1042644-34-7

2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine

Numéro de catalogue B2623466
Numéro CAS: 1042644-34-7
Poids moléculaire: 289.423
Clé InChI: DENFVEMFMCOMOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine” is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of various neurological conditions . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds .

Applications De Recherche Scientifique

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied as a potential antagonist for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Treatment for Neurological Conditions

Alpha1-adrenergic receptors, which this compound targets, are significant for various neurological conditions treatment . They are associated with numerous neurodegenerative and psychiatric conditions , making them a significant target for new central nervous system (CNS) drug discovery .

Alzheimer’s Disease Research

Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . The compound’s potential as an alpha1-adrenergic receptor antagonist could make it a valuable tool in researching and potentially treating this neurodegenerative disease .

Comparative Analysis Tool

The compound and its derivatives have been subjects of comparative analysis with other alpha1-adrenergic receptors antagonists like trazodone, naftopidil, and urapidil . This helps in understanding the activity of these molecules and identifying promising lead compounds .

Pharmacokinetics Research

The compound has been used in in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations . This helps in identifying compounds with an acceptable pharmacokinetic profile for advanced investigation .

Functionalization of Pyrazolylvinyl Ketones

The compound has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This is a key step in the synthesis of various organic compounds .

Preparation of Tröger’s Base Derivatives

The compound has been used to prepare cyclic amine substituted Tröger’s base derivatives . These derivatives have various applications in organic chemistry .

Mécanisme D'action

The compound acts as a ligand for Alpha1-Adrenergic Receptor . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Orientations Futures

The compound has shown promise as a potential alpha1-adrenergic receptor antagonist . Future research could focus on further investigating its therapeutic potential and pharmacokinetic profile .

Propriétés

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h4-5,8-9,14-15H,2-3,6-7,10-13,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFVEMFMCOMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.